molecular formula C12H11N3O3S B11843722 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 61378-93-6

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B11843722
CAS No.: 61378-93-6
M. Wt: 277.30 g/mol
InChI Key: MNEYDXJEWDPZAS-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that features a nitrofuran moiety and a tetrahydroquinazoline ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. This intermediate undergoes oxidative cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrofuran derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with various molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit specific enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its combination of a nitrofuran moiety and a tetrahydroquinazoline ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

61378-93-6

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione

InChI

InChI=1S/C12H11N3O3S/c16-15(17)10-6-5-9(18-10)11-13-8-4-2-1-3-7(8)12(19)14-11/h5-6H,1-4H2,(H,13,14,19)

InChI Key

MNEYDXJEWDPZAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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